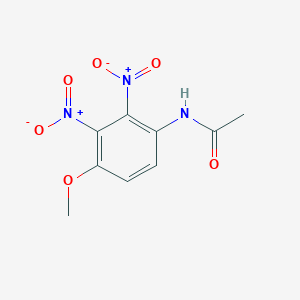

n-(4-Methoxy-2,3-dinitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

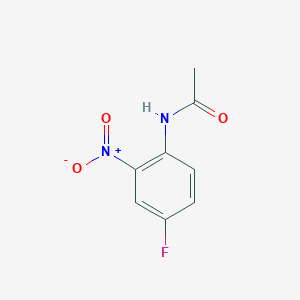

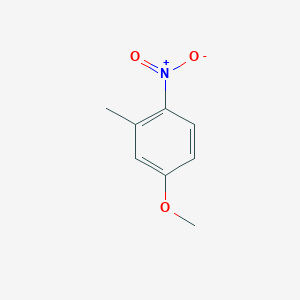

N-(4-Methoxy-2,3-dinitrophenyl)acetamide, also known as MDNP, is a chemical compound used in scientific research. MDNP is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupling agent used in biochemical and physiological experiments. MDNP is used as a substrate for the measurement of acyltransferase activity in various biological samples.

Mecanismo De Acción

N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a substrate for acyltransferases, which catalyze the transfer of the acyl group from n-(4-Methoxy-2,3-dinitrophenyl)acetamide to CoA. The reaction produces n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. The mechanism of action of n-(4-Methoxy-2,3-dinitrophenyl)acetamide is based on the ability of acyltransferases to recognize and bind to n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a substrate.

Efectos Bioquímicos Y Fisiológicos

N-(4-Methoxy-2,3-dinitrophenyl)acetamide has no known biochemical or physiological effects on its own. It is used as a tool to measure the activity of acyltransferases in different biological systems. The measurement of acyltransferase activity is important for understanding the regulation of lipid metabolism and the role of acyltransferases in various biological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-Methoxy-2,3-dinitrophenyl)acetamide is a reliable substrate for the measurement of acyltransferase activity in various biological samples. It is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments. It is not suitable for measuring the activity of all acyltransferases, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.

Direcciones Futuras

There are several future directions for the use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide in scientific research. One direction is the development of new methods for measuring acyltransferase activity using n-(4-Methoxy-2,3-dinitrophenyl)acetamide. Another direction is the study of the regulation of acyltransferase activity in different biological systems. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the role of acyltransferases in lipid metabolism and other biological processes. Additionally, the development of new derivatives of n-(4-Methoxy-2,3-dinitrophenyl)acetamide may lead to the discovery of new compounds with useful biological properties.

Conclusion

In conclusion, n-(4-Methoxy-2,3-dinitrophenyl)acetamide is a chemical compound used in scientific research as a substrate for the measurement of acyltransferase activity in various biological samples. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is easy to synthesize and purify, and its purity can be determined by TLC and HPLC. The use of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can provide insights into the regulation of lipid metabolism and the role of acyltransferases in various biological processes. However, n-(4-Methoxy-2,3-dinitrophenyl)acetamide has some limitations in lab experiments, and the detection of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA by UV spectrophotometry can be affected by the presence of other compounds in the biological sample.

Métodos De Síntesis

N-(4-Methoxy-2,3-dinitrophenyl)acetamide can be synthesized by the reaction of 4-methoxy-2,3-dinitrophenol with acetic anhydride in the presence of a catalyst. The reaction yields n-(4-Methoxy-2,3-dinitrophenyl)acetamide as a yellow crystalline solid. The purity of n-(4-Methoxy-2,3-dinitrophenyl)acetamide can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

N-(4-Methoxy-2,3-dinitrophenyl)acetamide is widely used as a substrate for the measurement of acyltransferase activity in various biological samples. Acyltransferases are enzymes that catalyze the transfer of an acyl group from one molecule to another. The acyltransferase activity is measured by the production of n-(4-Methoxy-2,3-dinitrophenyl)acetamide-CoA, which can be detected by UV spectrophotometry. n-(4-Methoxy-2,3-dinitrophenyl)acetamide is also used as a tool to study the regulation of acyltransferase activity in different biological systems.

Propiedades

Número CAS |

62153-30-4 |

|---|---|

Nombre del producto |

n-(4-Methoxy-2,3-dinitrophenyl)acetamide |

Fórmula molecular |

C9H9N3O6 |

Peso molecular |

255.18 g/mol |

Nombre IUPAC |

N-(4-methoxy-2,3-dinitrophenyl)acetamide |

InChI |

InChI=1S/C9H9N3O6/c1-5(13)10-6-3-4-7(18-2)9(12(16)17)8(6)11(14)15/h3-4H,1-2H3,(H,10,13) |

Clave InChI |

FBIWPANFNJPCMU-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.